- Process for the manufacture of a precursor of vitamin B1, World Intellectual Property Organization, , ,
Cas no 95-02-3 (5-(Aminomethyl)-2-methylpyrimidin-4-amine)

95-02-3 structure
Nome del prodotto:5-(Aminomethyl)-2-methylpyrimidin-4-amine
Numero CAS:95-02-3
MF:C6H10N4
MW:138.17040014267
MDL:MFCD00078880
CID:811498
5-(Aminomethyl)-2-methylpyrimidin-4-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine
- 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE, DIHYDROCHLORIDE
- 4-amino-2-methylpyrimidine-5-methylamine
- 5-Pyrimidinemethanamine, 4-amino-2-methyl- (9CI)
- 2-methyl-4-amino-5-aminomethylpyrimidine
- 4-Amino-2-methyl-5-pyrimidinemethanamine,dihydrochlorine
- 2-Methyl-4-aminopyrimidine-5-methanamine
- 2-Methyl-5-(aminomethyl)-4-pyrimidinamine
- 4-Amino-5-aminomethyl-2-methylpyrimidine
- 4-Amino-5-aminomethyl-2-methylpyrimidine hydrochloride
- 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE, DIHYDROCHLORIDE
- 5-Pyrimidinemethanamine,4-amino-2-methyl-
- Grewe Diamine
- 2-Methyl-4-amino-5-(aminomethyl)pyrimidine
- 5-(Aminomethyl)-4-amino-2-methylpyrimidine
- 4-Amino-2-methyl-5-pyrimidinemethanamine (ACI)
- Pyrimidine, 4-amino-5-(aminomethyl)-2-methyl- (6CI, 8CI)
-
- MDL: MFCD00078880
- Inchi: 1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
- Chiave InChI: OZOHTVFCSKFMLL-UHFFFAOYSA-N
- Sorrisi: N1C(C)=NC(N)=C(CN)C=1
Proprietà calcolate
- Massa esatta: 138.090546g/mol
- Carica superficiale: 0
- XLogP3: -0.3
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta legami ruotabili: 1
- Massa monoisotopica: 138.090546g/mol
- Massa monoisotopica: 138.090546g/mol
- Superficie polare topologica: 77.8Ų
- Conta atomi pesanti: 10
- Complessità: 106
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Densità: 1.207
- Punto di fusione: 126.0 to 130.0 deg-C
- Punto di ebollizione: 301.6°Cat760mmHg
- Punto di infiammabilità: 161.5°C
- PSA: 77.82000
- LogP: 2.71140
5-(Aminomethyl)-2-methylpyrimidin-4-amine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
5-(Aminomethyl)-2-methylpyrimidin-4-amine Dati doganali
- CODICE SA:2933599090
- Dati doganali:
Codice doganale cinese:
2933599090Panoramica:
2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-(Aminomethyl)-2-methylpyrimidin-4-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96991-25G |
5-(aminomethyl)-2-methyl-pyrimidin-4-amine |
95-02-3 | 95% | 25g |
¥ 3,432.00 | 2023-04-12 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2633-200MG |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | >95.0%(T)(HPLC) | 200mg |
¥1535.00 | 2024-04-15 | |
Life Chemicals | F2113-0096-0.5g |
5-(aminomethyl)-2-methylpyrimidin-4-amine |
95-02-3 | 95%+ | 0.5g |
$187.0 | 2023-09-06 | |
Key Organics Ltd | AS-65548-1MG |
1-(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methanamine |
95-02-3 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Fluorochem | 076755-1g |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 95% | 1g |
£187.00 | 2022-03-01 | |
Chemenu | CM338022-1g |
5-(Aminomethyl)-2-methylpyrimidin-4-amine |
95-02-3 | 95%+ | 1g |
$95 | 2021-08-18 | |
abcr | AB549677-1 g |
4-Amino-5-aminomethyl-2-methylpyrimidine, 95%; . |
95-02-3 | 95% | 1g |
€382.00 | 2023-07-10 | |
Enamine | EN300-81614-0.05g |
5-(aminomethyl)-2-methylpyrimidin-4-amine |
95-02-3 | 0.05g |
$182.0 | 2023-04-20 | ||
Enamine | EN300-81614-1.0g |
5-(aminomethyl)-2-methylpyrimidin-4-amine |
95-02-3 | 1.0g |
$216.0 | 2023-04-20 | ||
Enamine | EN300-81614-10.0g |
5-(aminomethyl)-2-methylpyrimidin-4-amine |
95-02-3 | 10.0g |
$726.0 | 2023-04-20 |
5-(Aminomethyl)-2-methylpyrimidin-4-amine Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Toluene ; rt → 80 °C
1.2 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
1.2 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
Riferimento
- An improved short-cut synthesis of vitamin B1 intermediate 2-methyl-4-amino-5-(aminomethyl)pyrimidine, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Cuprous chloride Solvents: Toluene ; rt → 80 °C
1.2 Solvents: Methanol ; 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
1.2 Solvents: Methanol ; 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
Riferimento
- Convenient method for preparing vitamin B1 key intermediate 2-methyl-4-amino-5-(aminomethyl)pyrimidine, China, , ,
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol , Dimethylformamide , Dimethyl sulfate ; -10 °C; 40 min, -10 °C
1.2 Solvents: Dichloromethane ; 20 min, -10 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; -4 °C; 30 min, -4 °C
1.4 Reagents: Sodium hydroxide ; -4 °C → 25 °C; 16 h, 25 °C
1.2 Solvents: Dichloromethane ; 20 min, -10 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; -4 °C; 30 min, -4 °C
1.4 Reagents: Sodium hydroxide ; -4 °C → 25 °C; 16 h, 25 °C
Riferimento
- Method for preparing 2-methyl-4-amino-5-aminomethylpyrimidine using dimethyl sulfate, China, , ,
Metodo di produzione 8
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 1 atm, rt
Riferimento
- Synthesis of pyrrothiamine, a novel thiamine analogue, and evaluation of derivatives as potent and selective inhibitors of pyruvate dehydrogenaseOrganic & Biomolecular Chemistry, 2022, 20(45), 8855-8858,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; rt → 100 °C; 5 h, 4 MPa, 100 °C
Riferimento
- Development of two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine: key intermediate for vitamin B1Organic Process Research & Development, 2012, 16(1), 57-60,
Metodo di produzione 11
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Isopropanol ; rt → 90 °C; 85 - 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 90 - 95 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 90 - 95 °C
Riferimento
- Synthesis method of vitamin B1 key intermediate 4-amino-5-aminomethyl-2-methylpyrimidine via one-step cyclization and hydrolysis, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel , Ammonia Solvents: Methanol ; 1.5 - 2 min, 16 bar, 100 °C
Riferimento
- Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1Organic Process Research & Development, 2021, 25(10), 2331-2337,
Metodo di produzione 15
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; -10 °C; 15 h, 0.7 MPa, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C
1.4 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol ; 5 min, 1.6 MPa, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C
1.4 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol ; 5 min, 1.6 MPa, 110 °C
Riferimento
- Full continuous flow preparation method of 2-methyl-4-amino-5-aminomethylpyrimidine for synthesizing vitamin B1, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
Riferimento
- Design, synthesis and molecular docking of amide and urea derivatives as Escherichia coli PDHc-E1 inhibitorsBioorganic & Medicinal Chemistry, 2014, 22(12), 3180-3186,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Riferimento
- Synthesis, characterization and x-ray crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamideChinese Journal of Structural Chemistry, 2014, 33(2), 223-227,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Alumina Solvents: Toluene
Riferimento
- Amination process and oxide catalysts for the preparation of 2-methyl-4-amino-5-(aminomethyl)pyrimidine from 5-(alkoxymethyl)-4-amino-2-methylpyrimidines, European Patent Organization, , ,
5-(Aminomethyl)-2-methylpyrimidin-4-amine Raw materials
- 4-Amino-2-methylpyrimidine-5-carbonitrile
- 2-Cyanoacetamide
- Benzamide, N-(2-cyanoethyl)-
- Formamide,N-(2-cyanoethyl)-
- 4-Amino-5-(formamidomethyl)-2-methylpyrimidine
- ethanimidamide hydrochloride
- 3-Aminopropionitrile (Stabilized with K2CO3)
- ethanimidamide
- 4-Amino-5-methoxymethyl-2-methylpyrimidine
- 5-(Azidomethyl)-2-methylpyrimidin-4-amine
5-(Aminomethyl)-2-methylpyrimidin-4-amine Preparation Products
5-(Aminomethyl)-2-methylpyrimidin-4-amine Letteratura correlata
-
Gamze Gezer,Dinesh Durán Jiménez,Maxime A. Siegler,Elisabeth Bouwman Dalton Trans. 2017 46 7506
-
I. Zouev,Den-Ke Cao,T. V. Sreevidya,M. Telzhensky,M. Botoshansky,M. Kaftory CrystEngComm 2011 13 4376
-
N. P. Ferreira,L. R. P. Butler Analyst 1978 103 607
-
Li Zhang,Guan-Cheng Xu,Yun Yang,Ji-Xi Guo,Dian-Zeng Jia Dalton Trans. 2013 42 4248
-
Guohong Xu,Bei-bei Tang,Liang Hao,Gui-lei Liu,Hui Li CrystEngComm 2017 19 781
95-02-3 (5-(Aminomethyl)-2-methylpyrimidin-4-amine) Prodotti correlati
- 1854-42-8(4-Amino-6,7-dihydro-5H-pyrrolo3,4-Dpyrimidine)
- 73-70-1(2,5-Dimethyl-4-pyrimidinamine)
- 16462-27-4(2,4-Diaminopyrimidine-5-carbonitrile)
- 591-54-8(pyrimidin-4-amine)
- 25198-95-2(pyrimidin-5-ylmethanamine)
- 461-98-3(2,6-Dimethylpyrimidin-4-amine)
- 121-25-5(amprolium)
- 20737-41-1(4-Aminopyrimidine-5-carboxylic acid)
- 13593-31-2(4-Amino-2-(dimethylamino)-5-pyrimidinecarbonitrile)
- 103694-27-5(5-(Aminomethyl)pyrimidin-4-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95-02-3)5-(Aminomethyl)-2-methylpyrimidin-4-amine

Purezza:99%/99%
Quantità:10.0g/25.0g
Prezzo ($):215.0/430.0